6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
Overview
Description
The compound 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione is a novel molecule designed to interact with DNA. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar cyclopenta[f]isoquinoline derivatives and their interactions with deoxyribonucleic acids. These derivatives are designed to bind specifically to native DNA, particularly targeting GC pairs within the major groove of the double helix. The interaction with DNA is facilitated through hydrogen bonding, where the amino group of the cytosine molecule donates a hydrogen bond to the carbonyl of the isoquinoline moiety, and the amide proton of the side chain donates a hydrogen bond to the N-7 of guanine .
Synthesis Analysis
The synthesis of related cyclopenta[f]isoquinoline derivatives involves a multistep procedure. Starting from m-methyl-N-acetylbenzylamine, a Friedel-Crafts reaction is performed, followed by treatment with KCN, hydrolysis, and esterification to produce intermediate compounds. Further chemical reactions, including treatment with triethyloxonium fluoborate, dehydrogenation, chain extension, cyclization, reduction, and dehydration, are employed to obtain the final cyclopenta[f]isoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of cyclopenta[f]isoquinoline derivatives is characterized by the presence of a cyclopenta[f]isoquinoline ring system. This structure is crucial for the specific interaction with DNA, as it allows for the precise positioning of functional groups that can form hydrogen bonds with GC pairs in DNA. The design of these molecules is guided by space-filling models to ensure the correct orientation and interaction with the target DNA .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cyclopenta[f]isoquinoline derivatives are complex and require careful control of reaction conditions. For example, the dealkylation of certain intermediates is achieved by heating with hydrochloric acid in a sealed tube. The synthesis route also includes steps like sodium borohydride reduction and dehydration to obtain the desired amide compounds. These reactions are critical for constructing the molecule with the desired properties for DNA interaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopenta[f]isoquinoline derivatives, such as their cytotoxicity and DNA binding affinity, are studied in the context of their potential therapeutic applications. For instance, one derivative was found to be mildly cytotoxic against L5178Y mouse leukemia cells and capable of binding to native calf thymus DNA. The compound also inhibited RNA synthesis by DNA-dependent RNA polymerase, with a higher inhibition observed when poly(dG-dC) was used as a template compared to poly(dA-dT). These properties suggest that the compound interacts preferentially with GC-rich regions of DNA, which is consistent with the design of the molecule .
properties
IUPAC Name |
10-(cyclohexylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-25-19-12-11-18(24-14-7-3-2-4-8-14)22-21(19)17(13-20(25)26)15-9-5-6-10-16(15)23(22)27/h5-6,9-14,24H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGUXCXDBKBCDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175560 | |
Record name | 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione | |
CAS RN |
21295-57-8, 71902-18-6 | |
Record name | 6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21295-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021295578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(cyclohexylamino)-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.276 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3H-Naphtho[1,2,3-de]quinoline-2,7-dione, 6-(cyclohexylamino)-3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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